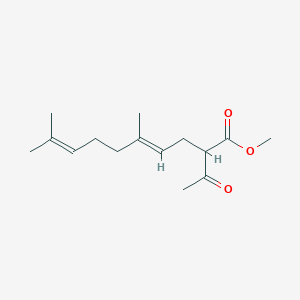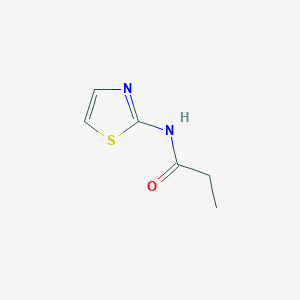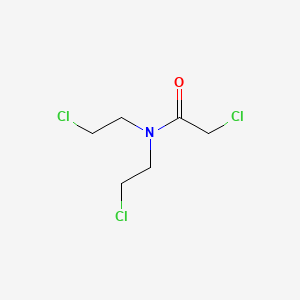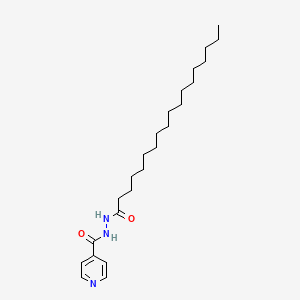
methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve yield and reduce production time.
化学反応の分析
Types of Reactions
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate: shares similarities with other esters and ketones.
This compound: is similar to compounds like methyl acetate and acetylacetone.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications.
特性
分子式 |
C15H24O3 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
methyl (4E)-2-acetyl-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-14(13(4)16)15(17)18-5/h7,9,14H,6,8,10H2,1-5H3/b12-9+ |
InChIキー |
BSTPZJQNOMFGJU-FMIVXFBMSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC(C(=O)C)C(=O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCC(C(=O)C)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12004411.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004416.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004422.png)


![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)



![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12004483.png)

![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)

